molecular formula C22H23ClN2O4S2 B2496095 N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide CAS No. 941951-30-0

N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide

Cat. No. B2496095
CAS RN: 941951-30-0
M. Wt: 479.01
InChI Key: NTGIXTJQOBYMIB-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, commonly known as 'compound X', is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Scientific Research Applications

Alzheimer's Disease Treatment

Research on sulfonamide derivatives has shown promise in the development of novel therapeutic agents for Alzheimer's disease. A study detailed the synthesis of a new series of sulfonamides, demonstrating their potential as acetylcholinesterase inhibitors. This class of compounds, including those with structural similarities to N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, could serve as lead structures for designing more potent inhibitors targeting Alzheimer's disease (Abbasi et al., 2018).

Antifungal and Anti-HIV Activities

Sulfonamides have been investigated for their potential antifungal and anti-HIV properties. A study presented the synthesis of novel chiral and achiral N-substituted benzenesulfonamides, demonstrating their in vitro screening for antifungal and anti-HIV activities (Zareef et al., 2007).

Anticancer Applications

The anticancer activity of N-acylbenzenesulfonamides against various human cancer cell lines has been a focus of research, highlighting the potential of sulfonamide derivatives in cancer therapy. Studies have shown that certain derivatives exhibit growth inhibitory effects on cancer cells, offering insights into the design of new anticancer drugs (Żołnowska et al., 2015).

Antibacterial Properties and Lipoxygenase Inhibition

The synthesis of new sulfonamides bearing a 1,4-benzodioxin ring has been investigated for their antibacterial potential and inhibitory effects on lipoxygenase, indicating their possible use as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

properties

IUPAC Name

N-benzyl-5-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S2/c1-16-13-17(2)22(30(26,27)24-15-18-7-5-4-6-8-18)14-21(16)25(3)31(28,29)20-11-9-19(23)10-12-20/h4-14,24H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGIXTJQOBYMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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